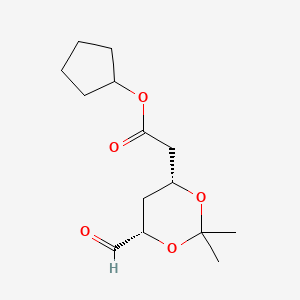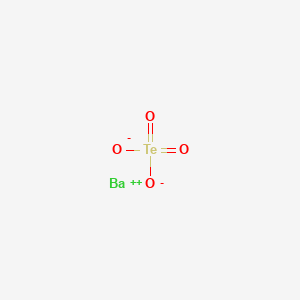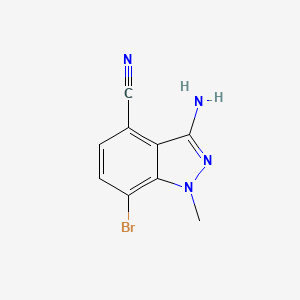
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of hydrazine derivatives and nitriles. For instance, the cyclization in aprotic polar solvents such as NMP (N-Methyl-2-pyrrolidone) and DMSO (Dimethyl sulfoxide) can be performed smoothly under mild conditions (60°C, 2 equivalents of hydrazine hydrate, and 1.2 equivalents of sodium acetate) .
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes to ensure high yields and purity. Transition metal-catalyzed reactions, such as those using copper or silver catalysts, are commonly employed to facilitate the formation of the indazole ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: Halogen substitution reactions, particularly involving the bromine atom, are common.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogen substitution can yield various substituted indazoles with different functional groups .
Applications De Recherche Scientifique
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiproliferative agent against cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit cell growth by causing a block in the G0–G1 phase of the cell cycle . This antiproliferative activity is attributed to its ability to interfere with cellular signaling pathways and molecular targets involved in cell division and growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-bromo-4-chloro-1H-indazol-3-amine: Another indazole derivative with similar biological activities.
3-amino-1H-indazole-1-carboxamides: Known for their antiproliferative activity against various cancer cell lines.
Uniqueness
3-amino-7-bromo-1-methyl-1H-indazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its bromine and nitrile groups make it a versatile intermediate for further chemical modifications and applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H7BrN4 |
|---|---|
Poids moléculaire |
251.08 g/mol |
Nom IUPAC |
3-amino-7-bromo-1-methylindazole-4-carbonitrile |
InChI |
InChI=1S/C9H7BrN4/c1-14-8-6(10)3-2-5(4-11)7(8)9(12)13-14/h2-3H,1H3,(H2,12,13) |
Clé InChI |
MHMPMMBUUDGBBY-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=CC(=C2C(=N1)N)C#N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,2R,4R,5S,7R,10R)-5-methoxy-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B12840191.png)
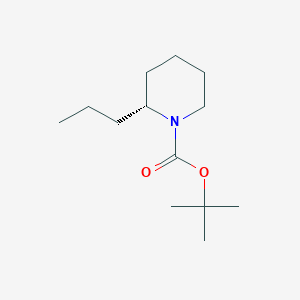
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
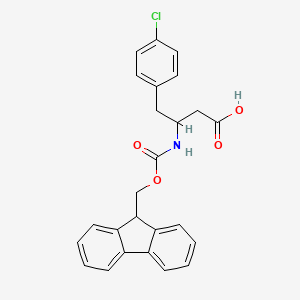
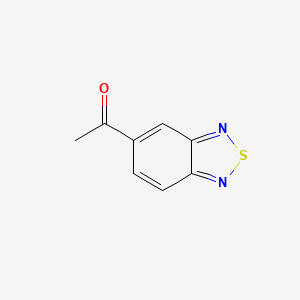
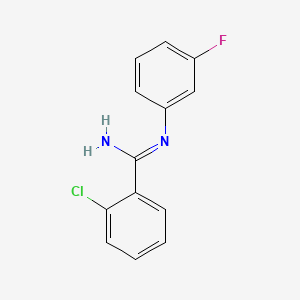

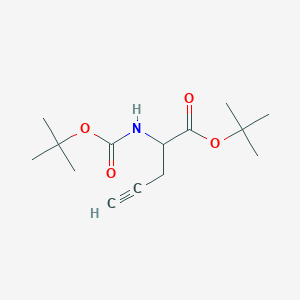
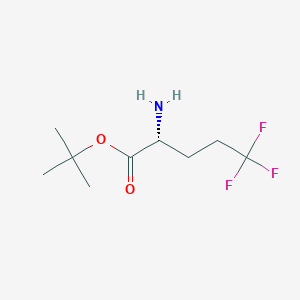
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
